molecular formula C18H18N2O3S2 B2578060 Ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 868675-02-9

Ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate

Cat. No. B2578060
CAS RN: 868675-02-9
M. Wt: 374.47
InChI Key: XNFWMRMJVMQKNI-HNENSFHCSA-N
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Description

Ethyl 2-thiopheneacetate is a compound with the formula C8H10O2S . It has been used in the preparation of various compounds, including S - (2- (5- ((amidinothio)methyl)-2-thienyl)ethyl)isothiourea and pyrrolo [3,2- b] pyrrole-based copolymers for organic photovoltaic devices .


Synthesis Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 2-thiopheneacetate is available as a 2d Mol file .


Physical And Chemical Properties Analysis

Ethyl 2-thiopheneacetate is a liquid with a refractive index of n20/D 1.51 (lit.) and a density of 1.134 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Novel Compounds

One area of research involves synthesizing new compounds through reactions involving benzothiazole derivatives. For instance, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate as a series of novel compounds from the reactions of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole with indole derivatives demonstrates the potential for creating new chemical entities with unique properties. These reactions proceeded in good yields, showcasing the versatility of these compounds in organic synthesis (Nassiri & Milani, 2020).

Chemical Reactions and Mechanisms

Research also explores the chemical reactions and mechanisms involving thiazole derivatives. The reaction of aminothiazole-oximetosylates with thiols, leading to the formation of sulfenylimines and oxazolinone derivatives, highlights the complex chemical behaviors these compounds exhibit. This investigation contributes to a deeper understanding of thiazole chemistry and its potential applications in various fields, including pharmaceuticals and material science (Rezessy et al., 1991).

Structural Analysis and Characterization

The structural analysis and characterization of related compounds, such as N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2- amine, provide insights into the molecular architecture and properties of these chemicals. Such studies are crucial for understanding how these compounds interact at the molecular level and can lead to applications in material science, drug design, and more. The confirmation of compound structures through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis is a fundamental aspect of this research area (Asiri & Khan, 2010).

Antimicrobial Activity

The exploration of the antimicrobial activities of synthesized thiazoles and their fused derivatives is another significant application. This research not only contributes to the field of medicinal chemistry but also addresses the ongoing need for new antimicrobial agents to combat resistant strains of bacteria and fungi. The in vitro testing against bacterial and fungal isolates provides valuable data on the potential therapeutic applications of these compounds (Wardkhan et al., 2008).

properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-23-15(21)10-20-13-9-11(2)8-12(3)16(13)25-18(20)19-17(22)14-6-5-7-24-14/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFWMRMJVMQKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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